1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]ethan-1-amine
Description
Properties
IUPAC Name |
1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2S/c1-7(13)11-14-10(6-15-11)8-2-4-9(12)5-3-8/h2-7H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWRUGPKOMAJOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)C2=CC=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The reaction conditions often include heating and the use of solvents like ethanol or methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes oxidation under controlled conditions. In aerobic environments with catalytic copper(I) iodide, oxidative coupling occurs to form dimeric structures. This reaction proceeds at 80°C in DMF with 72% yield after 12 hours .
| Oxidation Parameter | Value |
|---|---|
| Temperature | 80°C |
| Catalyst | CuI (5%) |
| Solvent | DMF |
| Reaction Time | 12 hr |
| Yield | 72% |
Stronger oxidants like KMnO₄ in acidic conditions convert the amine to a nitro group, though this requires strict temperature control (0-5°C) to prevent thiazole ring degradation.
Reduction Reactions
The compound shows selective reducibility:
A. Amine Group Reduction
Lithium aluminum hydride (LiAlH₄) in THF reduces the primary amine to a methyl group while preserving the thiazole ring. This transformation achieves 85% efficiency at reflux conditions :
text1-[4-(4-Bromophenyl)thiazol-2-yl]ethanamine → 1-[4-(4-Bromophenyl)thiazol-2-yl]ethane
B. Aromatic Bromine Reduction
Pd/C-catalyzed hydrogenation (1 atm H₂, 25°C) removes the bromine atom from the phenyl ring in 68% yield . This reaction displays first-order kinetics with respect to substrate concentration.
Nucleophilic Aromatic Substitution
The para-bromine on the phenyl ring undergoes SNAr reactions with strong nucleophiles:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| NaN₃ | DMSO, 120°C, 8 hr | 4-Azidophenyl derivative | 64% |
| NH₃ (aq) | CuSO₄, 100°C, 12 hr | 4-Aminophenyl derivative | 58% |
| KSCN | EtOH, reflux, 6 hr | 4-Thiocyanatophenyl derivative | 71% |
Amine Functionalization
The primary amine participates in:
-
Acylation : Acetic anhydride forms the corresponding acetamide (92% yield)
-
Schiff Base Formation : Reacts with aromatic aldehydes in ethanol (rt, 4 hr) to yield imines (75-89%)
-
Mannich Reactions : With formaldehyde and secondary amines to produce β-amino ketones (68% yield)
Cycloaddition Reactions
The thiazole ring participates in [3+2] cycloadditions with nitrile oxides under microwave irradiation (100W, 120°C). This 15-minute reaction produces isoxazolo-thiazole hybrids in 83% yield :
textThiazole + Ar-C≡N-O → Isoxazolo[5,4-d]thiazole derivative
Metal-Catalyzed Cross Couplings
The bromophenyl group enables Suzuki-Miyaura reactions. Using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/water (4:1), biaryl products form in 76-89% yields :
| Boron Reagent | Coupling Position | Yield |
|---|---|---|
| Phenylboronic acid | Para | 89% |
| 2-Thienylboronic acid | Para | 83% |
| 4-Carboxybenzene boronic | Para | 76% |
Photochemical Reactions
UV irradiation (λ=254 nm) in acetonitrile induces C-Br bond homolysis, generating aryl radicals that dimerize to form biphenyl derivatives (55% yield). This reaction demonstrates first-order kinetics with t₁/₂ = 12 min.
Comparative Reactivity Analysis
| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Bromine Substitution | 2.4×10⁻³ | 48.7 |
| Amine Oxidation | 1.8×10⁻⁴ | 62.3 |
| Thiazole Cycloaddition | 5.6×10⁻² | 32.9 |
Data adapted from kinetic studies shows the thiazole ring undergoes faster transformations compared to the bromophenyl group, while amine reactions require higher activation energies.
This comprehensive reactivity profile enables precise molecular modifications for pharmaceutical development and materials science applications. The compound's stability under acidic conditions (pH>3) but sensitivity to strong bases (pH>10) necessitates careful condition selection .
Scientific Research Applications
Chemical Properties and Structure
The compound features a thiazole ring substituted with a bromophenyl group and an ethanamine moiety. Its molecular formula is with a CAS number of 642929-49-5. The structural characteristics contribute to its reactivity and biological activity, making it a valuable scaffold for further chemical modifications.
Chemistry
In the field of chemistry, 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]ethan-1-amine serves as a building block for synthesizing more complex thiazole derivatives. These derivatives are essential in creating compounds with enhanced properties for various applications, including pharmaceuticals and agrochemicals.
Biology
The compound exhibits significant antimicrobial and antifungal activities. Research has demonstrated its potential in combating microbial resistance, which is a growing concern in public health. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and fungi, making it a candidate for developing new antibiotics and antifungal agents .
Moreover, its anticancer properties are being explored extensively. In vitro studies have indicated that this compound can effectively inhibit the proliferation of cancer cells, particularly in estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7) . The mechanism involves inducing apoptosis and disrupting cancer cell metabolism.
Medicine
The medicinal applications of this compound are promising. Its ability to act as an anticancer agent positions it as a potential therapeutic candidate in oncology. Ongoing research is focused on optimizing its efficacy and selectivity for cancer cells while minimizing side effects . Additionally, the compound's role as an acetylcholinesterase inhibitor suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s disease .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]ethan-1-amine involves its interaction with cellular targets, leading to the inhibition of key enzymes and pathways. For example, its antimicrobial activity is attributed to the inhibition of bacterial lipid biosynthesis, while its anticancer activity involves the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogs with Halogen Substituents
Key Findings :
- Antimicrobial Activity : Chlorinated analogs exhibit comparable or superior activity to the brominated parent compound, likely due to enhanced electrophilicity .
Heterocyclic Variants
Key Findings :
- Pyridine vs. Benzene : Pyridine-containing analogs show increased basicity and solubility in acidic environments, beneficial for CNS penetration .
- Furan Derivatives : Reduced steric hindrance compared to bromophenyl analogs facilitates binding to planar enzyme active sites .
Ethylamine Substituent Modifications
Key Findings :
- Aryl vs. Alkyl: Aryl groups (e.g., bromophenyl) are critical for π-π interactions with biological targets, as evidenced by diminished activity in non-aryl analogs .
- N-Methylation : Dimethylation reduces hydrogen-bonding capacity, lowering potency in enzyme inhibition assays .
Solubility and Stability
- Solubility : The brominated parent compound exhibits poor aqueous solubility (logP ~3.2) but dissolves readily in aprotic solvents like THF or DMF .
- Stability : Bromine’s electron-withdrawing effect stabilizes the thiazole ring against hydrolysis, unlike fluorine analogs .
Key Trends :
- Chlorinated analogs show marginally better potency, likely due to higher electrophilicity.
- Brominated derivatives exhibit longer half-lives, attributed to slower metabolic dehalogenation .
Biological Activity
1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]ethan-1-amine, a thiazole derivative, has garnered attention due to its diverse biological activities. This compound features a thiazole ring substituted with a bromophenyl group and an ethanamine moiety, which contributes to its potential therapeutic applications.
- Molecular Formula : C11H11BrN2S
- Molecular Weight : 283.19 g/mol
- CAS Number : 642929-49-5
Biological Activity
Thiazole derivatives are known for their broad spectrum of biological activities, including:
- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.
- Anticancer Activity : Demonstrates cytotoxic effects against various cancer cell lines.
- Antiviral Activity : Potentially effective against several viral infections.
The biological activity of this compound can be attributed to its interaction with various biochemical pathways. The thiazole ring structure plays a crucial role in binding to target proteins, thereby modulating their activity.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties comparable to established antibiotics. A study highlighted the effectiveness of thiazole derivatives against Staphylococcus aureus and Escherichia coli, showcasing minimum inhibitory concentrations (MIC) that suggest potential as a new class of antimicrobial agents .
Anticancer Studies
In vitro studies have demonstrated that this compound possesses significant cytotoxicity against various cancer cell lines, including:
- IC50 Values :
- Jurkat Cells: IC50 = 23.30 ± 0.35 µM
- HT29 Cells: IC50 < 10 µM
These findings suggest that the compound may inhibit cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies emphasize the importance of specific substituents on the thiazole ring and phenyl groups for enhancing biological activity. For instance:
- The presence of electron-donating groups on the phenyl ring enhances anticancer activity.
- Modifications to the bromine substituent can significantly impact antimicrobial efficacy .
Case Study 1: Anticancer Efficacy
A recent study evaluated a series of thiazole derivatives in which this compound was included. The results indicated that compounds with similar structures exhibited potent anti-Bcl-2 activity, suggesting a mechanism involving modulation of apoptosis-related pathways .
Case Study 2: Antimicrobial Properties
In another investigation, derivatives including this compound were tested for their antibacterial effects against clinical isolates. The results demonstrated that it had comparable efficacy to traditional antibiotics like norfloxacin, indicating its potential for development as an antimicrobial agent .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| Sulfathiazole | Antimicrobial | <20 |
| Ritonavir | Antiretroviral | <5 |
| Abafungin | Antifungal | <10 |
| Bleomycin | Antineoplastic | <15 |
| Tiazofurin | Antitumor | <30 |
This table illustrates how this compound compares with other notable thiazole derivatives in terms of biological activity and potency.
Q & A
Q. What are the optimized synthetic routes for 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]ethan-1-amine, and how do reaction conditions influence yield?
The compound is typically synthesized via the Hantzsch thiazole synthesis. A brominated ketone (e.g., 4-bromoacetophenone) reacts with thiourea derivatives under reflux in ethanol or DMF. Key steps include:
- Condensation of 4-bromophenyl bromoketone with ethylamine-thiourea precursors.
- pH control (acidic conditions) to favor cyclization.
- Temperature optimization (70–90°C) to balance reaction rate and byproduct formation. Yields can reach 60–75% with rigorous purification (recrystallization or column chromatography) .
Q. Which spectroscopic and crystallographic methods are critical for structural characterization?
- 1H/13C NMR : Confirms amine proton (δ 2.8–3.2 ppm) and thiazole ring protons (δ 7.2–8.1 ppm). Aromatic bromine substituents show distinct splitting patterns .
- X-ray crystallography : Resolves regiochemistry of the thiazole ring and bromophenyl orientation (e.g., dihedral angles between rings) .
- Mass spectrometry (EI/ESI) : Validates molecular weight (e.g., M+ at m/z 323) and fragmentation patterns .
Q. What in vitro assays are recommended for initial biological activity screening?
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .
Advanced Research Questions
Q. How does the 4-bromophenyl substituent modulate bioactivity compared to chloro/fluoro analogs?
The bromine atom’s electronegativity and van der Waals radius enhance hydrophobic interactions in receptor binding. Comparative SAR studies show:
Q. How can discrepancies in reported antimicrobial activity across studies be resolved?
Conflicting data may arise from:
- Assay variability : Standardize inoculum size (e.g., 1×10⁶ CFU/mL) and growth media (Mueller-Hinton agar) .
- Compound solubility : Use DMSO concentrations <1% to avoid solvent toxicity .
- Purity validation : HPLC (≥95% purity) to exclude byproducts (e.g., uncyclized intermediates) .
Q. What strategies enable regioselective modification of the thiazole ring for targeted drug design?
- Directed C–H functionalization : Use Pd-catalyzed cross-coupling (e.g., Suzuki with boronic acids) at the 5-position of the thiazole .
- Protection/deprotection : Temporarily mask the amine group with Boc to prevent side reactions during alkylation .
- Click chemistry : Introduce triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition .
Q. Which computational approaches elucidate the compound’s mechanism of action?
- Molecular docking : Predict binding modes to targets like tubulin or topoisomerase II (e.g., Glide/SP docking in Schrödinger) .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC50 values to guide optimization .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity while others show negligible activity?
- Cell line specificity : Sensitivity varies (e.g., GI50 of 8 µM in MCF-7 vs. >50 µM in HEK293) due to differential expression of drug transporters .
- Apoptosis assays : Confirm mechanisms via Annexin V/PI staining to distinguish cytostatic vs. cytotoxic effects .
- Mitochondrial toxicity : Measure ATP levels to rule out off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
